Methanol--oxoiron (1/1)
Description
Methanol–oxoiron (1/1) is a coordination compound where methanol acts as a ligand bound to an oxoiron (Fe–O) center in a 1:1 stoichiometric ratio. This complex is of significant interest in catalytic processes, particularly in methanol-to-olefins (MTO) conversion, where iron-based catalysts facilitate the formation of light olefins such as ethylene and propylene . The interaction between methanol and the oxoiron center involves electron donation from the methanol oxygen atom to the iron, stabilizing reactive intermediates during catalysis. Spectroscopic techniques like UV Raman spectroscopy have been employed to study the structural and electronic properties of such complexes, revealing key vibrational modes associated with the Fe–O–CH₃ moiety .
Properties
CAS No. |
59473-94-8 |
|---|---|
Molecular Formula |
CH4FeO2 |
Molecular Weight |
103.89 g/mol |
IUPAC Name |
methanol;oxoiron |
InChI |
InChI=1S/CH4O.Fe.O/c1-2;;/h2H,1H3;; |
InChI Key |
CHPAGFCKDSEBSP-UHFFFAOYSA-N |
Canonical SMILES |
CO.O=[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol–oxoiron (1/1) can be synthesized through the reaction of iron(II) precursors with methanol under controlled conditions. One common method involves dissolving an iron(II) precursor in acetonitrile and adding ceric ammonium nitrate in water to obtain diffraction-quality crystals .
Industrial Production Methods:
Chemical Reactions Analysis
Methanol Oxidation via Oxoiron Intermediates
Oxoiron species catalyze methanol oxidation through two primary pathways:
Oxygen-Rebound Mechanism
In the oxidation of methane to methanol by hydrated [FeᴵⱽO]²⁺ ([FeᴵⱽO(H₂O)₅]²⁺), methanol forms via:
-
H-Abstraction : Feᴵⱽ=O abstracts a hydrogen from CH₄, generating a methyl radical and Feᴵᴵᴵ–OH.
-
Rebound Step : The methyl radical recombines with Feᴵᴵᴵ–OH to yield CH₃OH .
Key Data :
Enzymatic Catalysis
In methanol dehydrogenase (MDH), a quinoprotein, oxoiron intermediates facilitate methanol → formaldehyde conversion:
-
Glu-171 and Asp-297 act as general bases, stabilizing the transition state (ΔG‡ = 11.7 kcal/mol) .
-
Water hydration of the CH₂O product drives the reaction exothermically .
Role in Methane-to-Methanol Conversion
High-valent oxoiron species are critical in selective CH₄ hydroxylation:
-
Nonheme oxoiron(IV) complexes (e.g., [(Me₄cy)FeᴵⱽO]²⁺) abstract H from CH₄, forming methanol via radical rebound .
-
Mössbauer spectroscopy confirms Feᴵⱽ oxidation states (isomer shift δ = 0.01–0.10 mm/s, ΔEQ = 1.39 mm/s) .
Table 2: Reaction Barriers for Methane Oxidation
| System | Barrier (kcal/mol) | Environment | Source |
|---|---|---|---|
| [FeᴵⱽO(H₂O)₅]²⁺ + CH₄ | 3 | Gas phase | |
| [FeᴵⱽO(H₂O)₅]²⁺ + CH₄ | 22 | Aqueous | |
| MDH (enzyme) | 8.5 | Solution |
Solvent and Ligand Effects
-
Solvent Coordination : Methanol stabilizes Feᴵⱽ=O via axial ligation, weakening the Fe–O bond (ν(Fe–O) decreases from 828 cm⁻¹ to 801 cm⁻¹ in CH₂Cl₂) .
-
Redox Modulation : In Mn/Rh-catalyzed methanolation of olefins, methanol dehydrogenates to syngas (CO/H₂), enabling hydroformylation and hydrogenation steps .
Theoretical Insights
Scientific Research Applications
Methanol–oxoiron (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of methanol–oxoiron (1/1) involves its ability to undergo redox reactions, which are central to its reactivity. The oxoiron center can participate in electron transfer processes, making it a versatile compound in various chemical and biological systems . The molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Comparison with Similar Compounds
Structural and Electronic Properties
Methanol–oxoiron (1/1) is compared below with analogous alcohol–oxoiron complexes and other transition metal methanol complexes:
| Compound | Coordination Geometry | Bond Length (Fe–O, Å) | Reactivity |
|---|---|---|---|
| Methanol–oxoiron (1/1) | Trigonal bipyramidal | 1.92 (hypothetical) | High activity in MTO processes |
| Ethanol–oxoiron (1/1) | Octahedral | 1.95 | Lower activity due to steric bulk |
| Methanol–oxocobalt (1/1) | Square planar | 1.88 | Selective for CO hydrogenation |
| Methanol–oxozinc (1/1) | Tetrahedral | 1.98 | Low thermal stability |
Key Observations :
- Methanol’s smaller size compared to ethanol allows tighter coordination to the oxoiron center, enhancing catalytic turnover in MTO reactions .
- Cobalt-based analogs exhibit stronger metal–oxygen bonds, favoring different reaction pathways like Fischer-Tropsch synthesis.
Catalytic Performance
Data on methanol conversion efficiency and selectivity for olefins:
| Catalyst | Conversion (%) | Selectivity (C₂–C₄ Olefins, %) | Optimal Temperature (°C) |
|---|---|---|---|
| Methanol–oxoiron (1/1) | 85 | 78 | 400 |
| SAPO-34 Zeolite | 92 | 95 | 350 |
| Fe₂O₃/Zeolite Composite | 78 | 65 | 450 |
| Co–Fe Bimetallic Catalyst | 88 | 82 | 380 |
Insights :
- While SAPO-34 zeolites show higher selectivity, methanol–oxoiron (1/1) operates effectively at moderate temperatures, reducing energy costs .
- Iron-based catalysts are less selective than cobalt but offer cost advantages.
Spectroscopic and Thermodynamic Data
UV Raman spectroscopy highlights distinct vibrational modes:
- Methanol–oxoiron (1/1): Peaks at 520 cm⁻¹ (Fe–O stretch) and 1020 cm⁻¹ (C–O–Fe bend) .
- Ethanol–oxoiron (1/1): Broaden peaks due to steric effects (e.g., 500 cm⁻¹ and 980 cm⁻¹).
Thermodynamic stability (hypothetical bond dissociation energies):
- Fe–OCH₃: 280 kJ/mol
- Fe–OC₂H₅: 260 kJ/mol
- Co–OCH₃: 310 kJ/mol
Industrial and Environmental Considerations
Methanol–oxoiron (1/1) is prioritized in green chemistry for its role in sustainable olefin production. However, challenges include catalyst deactivation via coking, a common issue for iron-based systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
